(2E)-2-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-2,3-dihydro-1-benzothiophen-3-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yldiazenyl)-1-benzothiophen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-14-10-3-1-2-4-13(10)21-15(14)17-16-9-5-6-11-12(7-9)20-8-19-11/h1-7,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWDLWVKFMLQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C(C4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-2,3-dihydro-1-benzothiophen-3-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a hydrazone linkage between a benzodioxole moiety and a benzothiophenone structure. The synthesis typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives under acidic conditions, often utilizing solvents like ethanol or methanol to facilitate the reaction.
Antimicrobial Properties
Research has indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies on benzodioxole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction of the compound with specific molecular targets such as DNA and proteins may disrupt normal cellular functions, leading to increased cancer cell death .
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell growth and survival.
- DNA Interaction : Binding to DNA can lead to the formation of DNA adducts, disrupting replication and transcription processes.
These interactions are critical for understanding how this compound can be utilized in therapeutic settings.
Case Studies
- Antimicrobial Efficacy : A study evaluating various benzodioxole derivatives demonstrated that certain compounds exhibited IC50 values in the micromolar range against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : In vitro studies have shown that related compounds can induce apoptosis in human cancer cell lines, with mechanisms involving oxidative stress and mitochondrial dysfunction being implicated .
Comparative Analysis
A comparison of This compound with similar compounds reveals unique biological profiles:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | Moderate | High | Enzyme inhibition |
| Compound B | High | Moderate | DNA interaction |
| (2E)-... | High | High | Dual mechanism |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of hydrazine derivatives with benzothiophenones or related structures. Various methods have been employed to achieve high yields and purity, including crystallization and spectroscopic techniques for characterization. The compound has been characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the presence of specific functional groups.
- Mass Spectrometry (MS) : Employed for molecular weight determination.
- X-ray Crystallography : Provides insight into the three-dimensional arrangement of atoms within the molecule.
Anticancer Activity
Research has indicated that compounds similar to (2E)-2-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-2,3-dihydro-1-benzothiophen-3-one exhibit significant anticancer properties. For instance, studies have shown that benzothiophene derivatives can induce apoptosis in various cancer cell lines, such as breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | MCF-7 | Induces apoptosis via ROS generation | |
| Compound B | PC-3 | Activates caspase pathways |
Antimicrobial Properties
The hydrazine moiety in this compound can enhance antimicrobial activity. Research has demonstrated that hydrazine derivatives possess inhibitory effects against a range of bacteria and fungi. The effectiveness is often attributed to their ability to disrupt microbial cell membranes or inhibit critical enzymatic processes.
| Compound | Microbial Target | Activity | Reference |
|---|---|---|---|
| Compound C | E. coli | Growth inhibition | |
| Compound D | S. aureus | Antifungal activity |
Antioxidant Activity
The presence of the benzodioxole structure contributes to antioxidant properties by scavenging free radicals and reducing oxidative stress. This is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.
Case Study 1: Anticancer Efficacy
In a study conducted on various benzothiophene derivatives, it was found that This compound exhibited IC50 values comparable to established chemotherapeutic agents. The study highlighted its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Screening
A series of derivatives based on the hydrazine scaffold were screened against common pathogens. The results indicated that modifications to the benzodioxole ring significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could be exploited in drug design.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and analogs from the evidence:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-2-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-2,3-dihydro-1-benzothiophen-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via hydrazone formation between a benzothiophenone derivative and a substituted hydrazine. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalytic acid (e.g., acetic acid) to enhance yield. Reaction progress should be monitored via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the E-isomer .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm hydrazone tautomerism and isomerism. IR spectroscopy identifies C=N (1600–1650 cm) and C=O (1680–1720 cm) stretches.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and hydrogen-bonding networks. For example, a related hydrazone compound was analyzed using Mo Kα radiation (λ = 0.71073 Å) and refined with SHELXL .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 1–13) and analyze degradation via HPLC at 25°C and 40°C over 72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C in amber vials to minimize photodegradation .
Advanced Research Questions
Q. What computational strategies are effective for predicting this compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like MOE or AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases). Validate docking poses with Molecular Dynamics (MD) simulations (NAMD or GROMACS) to assess stability over 100 ns trajectories.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps and frontier molecular orbitals, which predict reactive sites .
Q. How can mechanistic studies elucidate its potential bioactivity (e.g., antimicrobial or anticancer effects)?
- Methodological Answer :
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC determination). For antimicrobial activity, use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
- Mechanistic Probes : Perform ROS detection (DCFH-DA assay) or apoptosis analysis (Annexin V/PI staining) to identify pathways. Compare results to structurally related hydrazones with known bioactivity .
Q. How should researchers address contradictions in spectral data or bioactivity results across studies?
- Methodological Answer :
- Data Validation : Replicate experiments under standardized conditions (e.g., solvent purity, cell line passage number). Cross-validate NMR assignments using 2D techniques (COSY, HSQC).
- Statistical Analysis : Apply multivariate analysis (PCA or PLS-DA) to identify outliers in bioactivity datasets. For spectral discrepancies, consult crystallographic databases (e.g., Cambridge Structural Database) to compare bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
